molecular formula C12H16ClNO B1273545 N-[4-(butan-2-yl)phenyl]-2-chloroacetamide CAS No. 20331-26-4

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide

Cat. No.: B1273545
CAS No.: 20331-26-4
M. Wt: 225.71 g/mol
InChI Key: VHCITOVVEMWCKN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as glutathione S-transferase and glutathione peroxidase .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes effects on glucose uptake and utilization, as well as alterations in mitochondrial function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced oxidative stress . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and neurotoxicity . Threshold effects have also been reported, with certain dosages required to achieve specific therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of enzymes involved in oxidative stress responses, such as glutathione S-transferase and glutathione peroxidase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within tissues can also vary, with higher concentrations observed in organs such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is used in various scientific research fields, including:

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-9(2)10-4-6-11(7-5-10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCITOVVEMWCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393985
Record name N-[4-(Butan-2-yl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20331-26-4
Record name 2-Chloro-N-[4-(1-methylpropyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20331-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Butan-2-yl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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